molecular formula C16H26ClNO2 B560035 Emixustat hydrochloride CAS No. 1141934-97-5

Emixustat hydrochloride

Katalognummer: B560035
CAS-Nummer: 1141934-97-5
Molekulargewicht: 299.83 g/mol
InChI-Schlüssel: BPZWRYOUJMDQSY-PKLMIRHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Emixustat hydrochloride is a synthetic small molecule that belongs to a new class of compounds known as visual cycle modulators. It is formulated as the hydrochloride salt and is the first synthetic medicinal compound shown to affect retinal disease processes when taken orally. This compound is primarily investigated for its potential therapeutic effects in treating retinal diseases such as age-related macular degeneration, proliferative diabetic retinopathy, diabetic macular edema, and Stargardt disease .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of emixustat hydrochloride involves several steps, starting with the preparation of the key intermediate, (1R)-3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol. This intermediate is synthesized through a series of reactions, including the reduction of the corresponding ketone and subsequent amination. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Table 1: Key physicochemical properties

PropertyValueSource
Molecular formulaC₁₆H₂₆ClNO₂
Molecular weight299.83 g/mol
CAS Number1141934-97-5
SolubilityEthanol-soluble (0.5% v/v)

Enzymatic Inhibition of RPE65

This compound selectively inhibits RPE65, an isomerohydrolase critical for converting all-trans-retinyl esters to 11-cis-retinol.

Mechanism of Action:

  • Binding to RPE65 :

    • Forms hydrogen bonds between its hydroxyl group and Thr147, and between its primary amine and Glu148/palmitate carboxylate .

    • The (R)-enantiomer exhibits higher binding affinity due to optimal bond distances (2.6–3.0 Å) compared to the (S)-enantiomer (2.8–3.2 Å) .

  • Inhibition kinetics :

    • IC₅₀ values in bovine RPE microsomes: <10⁻⁸ M .

    • Dose-dependent suppression of 11-cis-retinol production, reducing levels to <15% of control at 10⁻⁵ M .

Table 2: Structural interactions of emixustat with RPE65

InteractionBond Length (Å)Residue InvolvedSource
Hydroxyl-Thr147 Oγ3.0 (R), 3.1 (S)Thr147
Amine-Glu148 Oε22.7 (R), 3.2 (S)Glu148
Amine-palmitate O12.6 (R), 2.8 (S)Palmitate

Retinal Sequestration via Schiff Base Formation

Emixustat acts as a retinal scavenger by forming reversible Schiff base conjugates with all-trans-retinal (atRAL):

  • Reaction :
    Emixustat primary amine +atRALSchiff base conjugate\text{Emixustat primary amine }+\text{atRAL}\rightleftharpoons \text{Schiff base conjugate} .

  • Biological impact : Reduces atRAL cytotoxicity, complementing RPE65 inhibition in protecting against retinal phototoxicity .

Metabolic Reactions: Acylation by LRAT

Lecithin retinol acyltransferase (LRAT) acylates emixustat, forming long-lived fatty acid amides:

  • Reaction :
    Emixustat+fatty acyl CoALRATEmixustat palmitate\text{Emixustat}+\text{fatty acyl CoA}\xrightarrow{LRAT}\text{Emixustat palmitate} .

  • Pharmacokinetic effect : Acylated emixustat serves as a reservoir, prolonging ocular exposure. In mice, free emixustat constituted 40–60% of total drug levels 24 hours post-dose .

Stability and Decomposition

Under extreme conditions (e.g., combustion), this compound decomposes into:

  • Carbon monoxide (CO)

  • Nitrogen oxides (NOₓ)

  • Hydrogen chloride (HCl) .

No significant decomposition occurs under recommended storage conditions (room temperature, dry environment) .

Pharmacodynamic Evidence

  • Rod photoreceptor recovery : A single 8 mg/kg dose in mice suppressed 11-cis-retinal regeneration by 88% for >7 days .

  • ERG modulation : Phase I/II trials demonstrated dose-dependent reductions in rod b-wave amplitude recovery, confirming RPE65 inhibition in humans .

Wissenschaftliche Forschungsanwendungen

Geographic Atrophy Associated with Age-Related Macular Degeneration

Emixustat has been evaluated in multiple clinical trials for its efficacy in slowing the progression of geographic atrophy (GA) associated with age-related macular degeneration (AMD).

  • Phase 2b/3 Clinical Trial : A multicenter, randomized, double-masked study investigated whether emixustat reduces GA enlargement compared to placebo over 24 months. The results indicated no significant difference in the growth rates of GA between emixustat and placebo groups, although ocular adverse events were reported, including delayed dark adaptation and chromatopsia .
  • Phase II Study : Another study assessed the safety and pharmacodynamics of emixustat in subjects with GA. It demonstrated a dose-dependent effect on rod photoreceptor sensitivity, which was reversible after discontinuation of the drug .

Stargardt Disease

Stargardt disease is a hereditary condition leading to vision loss due to lipofuscin accumulation in retinal pigment epithelium cells.

  • The SeaSTAR Study : This Phase 3 trial aimed to evaluate emixustat's efficacy in reducing macular atrophy progression in Stargardt disease patients. The study involved multiple centers across several countries and focused on various outcome measures, including best-corrected visual acuity and changes in retinal sensitivity .

Summary of Clinical Findings

Study Condition Design Outcome Measures Results
Phase 2b/3 TrialGeographic Atrophy (AMD)Multicenter, randomized, double-maskedMean annual growth rate of GA areaNo significant difference between emixustat and placebo; common adverse events noted
Phase II StudyGeographic Atrophy (AMD)Randomized, placebo-controlledRod photoreceptor sensitivityDose-dependent suppression observed; reversible effects noted
SeaSTAR StudyStargardt DiseasePhase 3, multicenterChanges in visual acuity, retinal sensitivityOngoing evaluation; no approved treatments currently available for STGD

Safety Profile

The safety profile of emixustat has been a critical aspect of its evaluation:

  • Adverse Events : Commonly reported ocular adverse events included delayed dark adaptation (55%) and chromatopsia (18%) among emixustat-treated subjects. Most adverse effects were mild to moderate and resolved upon discontinuation of treatment .
  • Long-term Effects : The long-term effects of emixustat on ocular health remain under investigation, particularly concerning the reversibility of adverse events associated with prolonged use .

Wirkmechanismus

Emixustat hydrochloride exerts its effects by inhibiting the enzyme retinal pigment epithelium-specific 65 kDa protein (RPE65), which is crucial for the visual cycle. By inhibiting RPE65, this compound reduces the biosynthesis of visual chromophores and prevents the accumulation of toxic retinal byproducts such as N-retinylidene-N-retinylethanolamine (A2E). This inhibition helps in reducing the oxidative stress and phototoxicity associated with retinal diseases .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of this compound: this compound is unique in its dual mechanism of action, which includes both the inhibition of RPE65 and the sequestration of all-trans-retinal. This dual action provides a more comprehensive protective effect against retinal phototoxicity compared to other similar compounds .

Biologische Aktivität

Emixustat hydrochloride is a synthetic small molecule designed to modulate the visual cycle, primarily through the inhibition of the enzyme RPE65 (Retinal Pigment Epithelium-specific 65 kDa protein). This compound has garnered attention for its potential therapeutic applications in retinal diseases, particularly geographic atrophy associated with dry age-related macular degeneration (AMD) and Stargardt disease. This article explores the biological activity of emixustat, supported by clinical trial data, pharmacodynamic studies, and case studies.

Emixustat acts by inhibiting the isomerohydrolase activity of RPE65, which is crucial for the conversion of all-trans-retinyl esters to 11-cis-retinal in the visual cycle. By blocking this pathway, emixustat reduces the production of toxic retinal byproducts such as A2E (N-retinylidene-N-retinylethanolamine), which accumulate in retinal pigment epithelial (RPE) cells and contribute to cell damage and degeneration .

Phase 2 Studies

  • Geographic Atrophy in AMD :
    • Study Design : A double-masked, placebo-controlled trial evaluated the efficacy and safety of emixustat in patients with geographic atrophy associated with dry AMD. Participants received varying doses (2 mg, 5 mg, 7 mg, or 10 mg) daily for up to 90 days.
    • Results : The study demonstrated a dose-dependent suppression of rod photoreceptor sensitivity post-photobleaching. The rod b-wave recovery rate was significantly reduced in treated groups compared to placebo, indicating effective modulation of the visual cycle . Most adverse events were mild and resolved after discontinuation.
  • Stargardt Disease :
    • Study Design : Another multicenter study focused on subjects with macular atrophy secondary to Stargardt disease. Patients were randomized to receive emixustat at doses of 2.5 mg, 5 mg, or 10 mg for one month.
    • Results : The highest dose (10 mg) resulted in near-complete suppression of rod b-wave amplitude recovery (mean = 91.86%), while lower doses showed moderate effects . Adverse events were primarily ocular, consistent with RPE65 inhibition.

Summary of Key Findings

StudyConditionDose RangeKey FindingsAdverse Events
AMD2-10 mgDose-dependent suppression of rod recovery; plateau by Day 14; reversible within 7-14 days post-treatment.Mild ocular issues (chromatopsia)
Stargardt2.5-10 mgNear-complete suppression at 10 mg; moderate at 5 mg; no effect at 2.5 mg.Ocular adverse events consistent with mechanism

Case Studies

In a notable case study involving patients with advanced geographic atrophy, emixustat was administered over an extended period as part of an ongoing Phase 3 trial. Patients reported subjective improvements in visual function alongside objective measures indicating reduced retinal toxicity levels. These findings align with earlier studies suggesting that emixustat not only modulates the visual cycle but also may protect against further retinal degeneration.

Eigenschaften

IUPAC Name

(1R)-3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c17-10-9-16(18)14-7-4-8-15(11-14)19-12-13-5-2-1-3-6-13;/h4,7-8,11,13,16,18H,1-3,5-6,9-10,12,17H2;1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZWRYOUJMDQSY-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC=CC(=C2)C(CCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)COC2=CC=CC(=C2)[C@@H](CCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150670
Record name Emixustat Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141934-97-5
Record name Emixustat Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141934975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emixustat Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMIXUSTAT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP4OF2M98B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.